molecular formula C9H18N2 B1427777 2-Amino-7-methyl-7-azaspiro[3.5]nonane CAS No. 1160247-16-4

2-Amino-7-methyl-7-azaspiro[3.5]nonane

Katalognummer: B1427777
CAS-Nummer: 1160247-16-4
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: BEIQGPFZUFUANC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and IUPAC Nomenclature

The chemical identity of this compound is established through its systematic International Union of Pure and Applied Chemistry nomenclature as 7-methyl-7-azaspiro[3.5]nonan-2-amine. This nomenclature follows the established conventions for spirocyclic compounds where the prefix "spiro" denotes the presence of two rings sharing a single common atom, and the bracketed numbers [3.5] indicate the number of atoms in each ring excluding the spiro atom itself. The compound is officially registered with the Chemical Abstracts Service number 1160247-16-4, providing a unique identifier for regulatory and research purposes. The molecular descriptor SMILES notation CN1CCC2(CC1)CC(N)C2 precisely defines the compound's connectivity, illustrating the methylated nitrogen within the six-membered ring and the primary amino group positioned on the four-membered cyclobutane ring.

The structural formula C9H18N2 indicates the presence of nine carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 154.26 grams per mole. This molecular composition places the compound within the category of diamine spirocycles, where the nitrogen functionalities serve as potential sites for chemical modification and biological interaction. The systematic naming convention also reveals the compound's relationship to the parent azaspiro[3.5]nonane framework, with specific substitution patterns that distinguish it from other members of this chemical family.

Property Value Reference
IUPAC Name 7-methyl-7-azaspiro[3.5]nonan-2-amine
Molecular Formula C9H18N2
Molecular Weight 154.26 g/mol
CAS Registry Number 1160247-16-4
SMILES Notation CN1CCC2(CC1)CC(N)C2

Structural Classification Within Spirocyclic Amines

This compound belongs to the broader classification of heterocyclic spiro compounds, specifically within the subclass of azaspiro compounds where nitrogen atoms replace carbon atoms in the ring structure. The compound exemplifies a monospiro system, characterized by a single spiro junction connecting two distinct ring systems through one common carbon atom. This structural arrangement creates a three-dimensional molecular architecture that distinguishes spirocyclic compounds from their linear or simple cyclic counterparts. The spiro atom in this compound serves as a quaternary carbon center, maintaining four bonds while simultaneously participating in both ring systems.

The specific ring size combination of [3.5] positions this compound within a unique subset of azaspiro nonanes, where the smaller four-membered cyclobutane ring provides conformational rigidity while the larger six-membered piperidine ring contributes flexibility and potential for diverse chemical interactions. The incorporation of two nitrogen atoms within this framework creates multiple sites for hydrogen bonding and electrostatic interactions, properties that are particularly relevant in biological systems. The methylation of the piperidine nitrogen (position 7) and the primary amino group on the cyclobutane ring (position 2) provide distinct electronic environments that influence the compound's reactivity and binding characteristics.

Comparative analysis with related azaspiro compounds reveals the unique positioning of this compound within the structural hierarchy. The parent compound 7-azaspiro[3.5]nonane, with molecular formula C8H15N, lacks both the methyl substitution and the amino functionality, resulting in a simpler molecular framework. Similarly, the unsubstituted 7-azaspiro[3.5]nonan-2-amine, with formula C8H16N2, contains the amino group but lacks the methyl substitution on the piperidine nitrogen. These structural relationships demonstrate the systematic progression of functional group incorporation within the azaspiro[3.5]nonane scaffold.

Compound Formula Ring System Nitrogen Substitution Amino Position
7-azaspiro[3.5]nonane C8H15N [3.5] None None
7-azaspiro[3.5]nonan-2-amine C8H16N2 [3.5] None Position 2
This compound C9H18N2 [3.5] 7-methyl Position 2

Historical Context of Azaspiro Compound Discovery

The discovery and development of azaspiro compounds trace their origins to the pioneering work of Adolf von Baeyer in 1900, who first identified and characterized spiro compounds as a distinct class of organic molecules. Von Baeyer's initial investigations focused on carbocyclic spiro systems, but his fundamental contributions to spiro compound nomenclature established the framework for understanding these twisted molecular architectures. The term "spirane" introduced by von Baeyer derives from the Latin word "spira," meaning twist or coil, reflecting the unique three-dimensional arrangement of atoms in these compounds.

The systematic study of nitrogen-containing spiro compounds, or azaspiro compounds, emerged as a significant research area throughout the twentieth century as synthetic methodologies advanced and the pharmaceutical potential of these structures became apparent. The introduction of nitrogen heteroatoms into spiro frameworks provided new opportunities for biological activity and drug development, leading to increased interest in azaspiro compound synthesis and characterization. The specific azaspiro[3.5]nonane framework gained particular attention due to its unique combination of ring strain and conformational properties, which could be exploited for therapeutic applications.

Modern developments in azaspiro compound research experienced a significant advancement in 2010 when Müller, Carreira, and collaborators demonstrated the high potential of azaspirocycles as building blocks for drug discovery. Their work highlighted the ability of spirocyclic scaffolds to provide three-dimensional molecular shapes that could escape the limitations of traditional flat aromatic systems. This research direction emphasized the importance of spirocyclic compounds, including azaspiro[3.5]nonanes, in addressing the challenges of modern pharmaceutical development where increasing molecular complexity and three-dimensional character are essential for target selectivity.

The historical progression of azaspiro compound research reflects broader trends in organic chemistry and pharmaceutical science, where the pursuit of novel molecular architectures drives the discovery of new therapeutic agents. The development of synthetic methodologies for constructing azaspiro[3.5]nonane derivatives, including compounds with amino and methyl substitutions, represents the culmination of decades of research into spirocyclic chemistry. Contemporary investigations continue to explore the synthetic accessibility and biological properties of these compounds, with particular emphasis on their potential applications in medicinal chemistry and drug development.

Historical Period Key Development Researcher(s) Significance
1900 First spiro compound discovery Adolf von Baeyer Established spiro compound classification
1900 Spiro nomenclature proposal Adolf von Baeyer Created systematic naming conventions
2010 Azaspirocycle drug discovery potential Müller, Carreira et al. Demonstrated pharmaceutical applications
Contemporary Azaspiro[3.5]nonane synthesis Multiple research groups Advanced synthetic methodologies

Eigenschaften

IUPAC Name

7-methyl-7-azaspiro[3.5]nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-4-2-9(3-5-11)6-8(10)7-9/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIQGPFZUFUANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285268
Record name 7-Methyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-16-4
Record name 7-Methyl-7-azaspiro[3.5]nonan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Two-Step Cyclization and Reduction Approach

A patented method for synthesizing related 7-oxo-2-azaspiro[3.5]nonane intermediates (structurally close to the target compound) involves:

  • Step 1: First Cyclization
    Reacting bis(2-haloethyl) ethers (chloro, bromo, or iodo variants) with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF), using an acid-binding agent, phase transfer catalyst (e.g., tetrabutylammonium bromide), and iodo metal salt (potassium or sodium iodide) at 70–100 °C for 10–24 hours to form a cyclized intermediate (Compound 3).
    Acid-binding agents such as anhydrous potassium carbonate or sodium bicarbonate prevent alkyl halide formation and improve yield.

  • Step 2: Second Cyclization and Reduction
    The intermediate is reduced with lithium aluminum hydride in tetrahydrofuran (THF) at low temperature (-10 °C) under nitrogen atmosphere, followed by controlled quenching and purification to yield the spirocyclic amine intermediate.
    This method achieves yields of 56.3–82.6% and is scalable with mild reaction conditions and manageable impurities.

Parameter Range/Details
Reaction temperature 70–100 °C (Step 1)
Reaction time 10–24 hours (Step 1), 4–8 hours (Step 2)
Solvent DMF (Step 1), THF (Step 2)
Catalysts Tetrabutylammonium bromide, KI or NaI
Acid-binding agents K2CO3, Na2CO3, NaHCO3
Yield 56.3–82.6%

This approach is described in detail in patent CN112321599A and is notable for its high yield and suitability for large-scale production.

Wittig Reaction Followed by Cyclization and Reduction

Another synthetic route for the closely related 7-azaspiro[3.5]nonan-2-amine involves:

  • Starting Material: N-Boc-4-piperidone
  • Wittig Reaction: Conversion to N-Boc-4-methylenepiperidine
  • Cyclization: A [2+2] cyclization using trichloroacetyl chloride catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone
  • Reduction: Sodium borohydride reduction of the ketone to N-Boc-7-azaspiro-ol at room temperature
  • Deprotection: Removal of Boc protecting group with 2 M HCl in ethyl acetate to yield the free amine

Methyl-Substituted Spirocyclic Piperidine-Azetidine Synthesis

For methyl-substituted derivatives such as 2-Amino-7-methyl-7-azaspiro[3.5]nonane, advanced synthetic strategies include:

These methods are detailed in the Journal of Organic Chemistry (2016), providing routes for preparing methyl-substituted spirocyclic amines with functional handles for further derivatization.

Method Key Features Advantages Limitations
Two-step cyclization + LAH reduction Uses bis(2-haloethyl) ethers and cyanoacetaldehyde acetal; mild conditions; high yield Scalable, cost-effective, mild conditions Requires careful control of reduction step
Wittig + cyclization + reduction Starts from N-Boc-4-piperidone; uses protecting groups Good functional group control; versatile Multi-step; requires handling of sensitive reagents
Nitrile lithiation/alkylation and 1,4-addition Enables methyl substitution and stereochemical control Access to enantiopure products; diverse functionalization More complex; requires advanced techniques
Step Reagents/Conditions Notes
First Cyclization Bis(2-haloethyl) ether + cyanoacetaldehyde diethyl acetal, DMF, acid-binding agent, phase transfer catalyst, KI/NaI, 70-100 °C, 10-24 h Prevents ring opening, high yield
Reduction Lithium aluminum hydride in THF, -10 °C, 4-8 h Careful quenching needed to avoid impurities
Wittig Reaction N-Boc-4-piperidone + Wittig reagent Forms methylene intermediate
Cyclization Trichloroacetyl chloride, Zn/Cu catalyst Forms spiro ketone intermediate
Reduction Sodium borohydride, room temperature Converts ketone to alcohol
Deprotection 2 M HCl in ethyl acetate Removes Boc protecting group

The preparation of this compound involves sophisticated synthetic routes combining cyclization, reduction, and functional group transformations. The two-step cyclization and reduction method using bis(2-haloethyl) ethers and cyanoacetaldehyde diethyl acetal offers a practical and scalable approach with high yields and mild conditions. Alternative methods starting from N-Boc-4-piperidone provide versatility and control over functionalization, including methyl substitution. Advanced lithiation and alkylation strategies enable access to methyl-substituted spirocyclic amines with stereochemical control. These methods collectively provide a comprehensive toolkit for the efficient synthesis of this important spirocyclic amine.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-7-methyl-7-azaspiro[3.5]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in the synthesis of pharmaceuticals and other chemical compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-7-methyl-7-azaspiro[3It has been used in the synthesis of pharmaceuticals, the development of new drugs and treatments, and research in biochemistry, pharmacology, and toxicology. The compound has demonstrated various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has shown potential in anti-cancer, anti-diabetic, and anti-allergic applications.

Wirkmechanismus

The mechanism of action of 2-Amino-7-methyl-7-azaspiro[3.5]nonane is not fully understood. it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which reduces inflammation and pain. The compound also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

2,7-Diazaspiro[3.5]nonane Derivatives

  • Compound 4b (AD186): Features a 2,7-diazaspiro[3.5]nonane core with a benzyl group. Exhibits high S1R affinity (Ki = 2.7 nM) and antagonistic activity in vivo .
  • Compound 5b (AB21): Shares the 2,7-diazaspiro[3.5]nonane scaffold but with a 3-phenylpropyl substituent. Shows moderate S1R/S2R affinity (Ki = 13 nM and 102 nM, respectively) and potent antiallodynic effects at 20 mg/kg .
  • Key Difference : The substituent’s hydrophobicity and length (e.g., benzyl vs. 3-phenylpropyl) critically influence subtype selectivity (S1R vs. S2R) and functional profiles (agonist vs. antagonist) .

Diazabicyclo[4.3.0]nonane Derivatives

  • Compound 8f (AB10): Based on a diazabicyclo[4.3.0]nonane scaffold. Demonstrates S1R affinity (Ki = 10 nM) and antiallodynic effects reversible by S1R antagonism .
  • Comparison : Unlike 2,7-diazaspiro analogs, diazabicyclo derivatives lack the spiro junction, leading to distinct conformational flexibility and reduced S1R/S2R subtype discrimination .

Oxygen-Containing Spiro Analogs

2-Oxa-7-azaspiro[3.5]nonane

  • Structure: Replaces the amino group with an oxygen atom. The oxa-substitution reduces basicity and alters hydrogen-bonding capacity.
  • Applications: Used as a precursor in synthesizing EGFR inhibitors (e.g., 4-anilinoquinazoline derivatives) .
  • Physicochemical Impact : Increased hydrophilicity (logP reduction) compared to nitrogen-containing analogs .

2-Oxaspiro[3.5]nonane-7-carboxylic Acid

  • Relevance : Highlighted in drug discovery for its modularity in derivatization .

Antimicrobial Spirocyclic Compounds

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane

  • Activity : Exhibits broad-spectrum antimicrobial effects against Gram-positive (S. aureus) and Gram-negative (Aeromonas hydrophila) pathogens .
  • Mechanism : The diketone moiety may contribute to oxidative stress induction in microbial cells .

3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane

  • Modification : Benzyl substitution enhances lipophilicity, improving membrane penetration .
  • Comparison: Unlike this compound, these compounds prioritize diketone functionality over amino groups for activity.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Affinity/Activity (Ki or IC50) Reference
This compound 7-azaspiro[3.5]nonane 2-NH₂, 7-CH₃ N/A N/A N/A
AD186 (4b) 2,7-diazaspiro[3.5]nonane 2-Benzyl S1R/S2R 2.7 nM (S1R), 27 nM (S2R)
AB21 (5b) 2,7-diazaspiro[3.5]nonane 3-Phenylpropyl S1R/S2R 13 nM (S1R), 102 nM (S2R)
2-Oxa-7-azaspiro[3.5]nonane 2-oxa-7-azaspiro[3.5]nonane None EGFR inhibitors IC50: <1 µM (HCC827 cells)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane bicyclo[4.3.0]nonane 1,4-Diaza, 2,5-diketo Microbial pathogens MIC: 8 µg/mL (S. aureus)

Key Findings and Implications

Substituent Effects : Hydrophobic groups (e.g., benzyl, phenylpropyl) enhance sigma receptor binding, while polar groups (e.g., carboxylic acid) improve solubility for pharmacokinetic optimization .

Scaffold Flexibility: The 2,7-diazaspiro[3.5]nonane core enables precise tuning of S1R/S2R selectivity, whereas diazabicyclo[4.3.0]nonane derivatives exhibit broader receptor interactions .

Functional Group Trade-offs: Amino groups (as in this compound) favor hydrogen bonding in targets like SRs, while oxa or diketo groups shift activity toward antimicrobial or anticancer applications .

Biologische Aktivität

2-Amino-7-methyl-7-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that includes a nitrogen atom within the spiro framework. Its molecular formula is C10H18N2C_{10}H_{18}N_2 with a molecular weight of approximately 170.25 g/mol. The compound's structure contributes to its reactivity and biological properties, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : The compound appears to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, thereby reducing inflammation and associated pain .
  • Antioxidant Activity : It acts as an antioxidant by scavenging free radicals, which helps in reducing oxidative stress .
  • Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, making it potentially useful in treating infections .
  • Potential Anti-cancer Activity : There is emerging evidence indicating its role in inhibiting cancer cell proliferation, although more research is required to establish this effect conclusively .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : Specifically, the inhibition of COX-2 suggests a pathway through which the compound can exert anti-inflammatory effects.
  • Radical Scavenging : Its antioxidant activity likely involves direct interaction with reactive oxygen species (ROS), mitigating oxidative damage.
  • Cell Signaling Modulation : Initial studies indicate potential interactions with various neurotransmitter systems, which could influence synaptic transmission and cellular signaling pathways .

Comparative Analysis with Similar Compounds

A comparison of this compound with other spirocyclic compounds reveals unique attributes:

Compound NameStructural FeaturesBiological ActivityUniqueness
5-Methyl-7-oxa-2-azaspiro[3.5]nonaneContains oxygen heteroatomExhibits distinct reactivity due to oxygenDifferent functional groups influence properties
2-Oxa-7-azaspiro[3.5]nonaneSimilar spirocyclic structure without methyl group at position 5Lacks methyl substituentAltered ring size affects reactivity
tert-butyl 2-amino-7-azaspiro[3.5]nonaneContains a tert-butyl groupAlters solubility and stabilityUnique substituent impacts pharmacokinetics

The uniqueness of this compound lies in its combination of anti-inflammatory, antioxidant, and antimicrobial properties, making it particularly valuable for scientific research and pharmaceutical development compared to other similar compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound showed significant inhibition of COX enzymes, suggesting potential as anti-inflammatory agents .
  • Antioxidant Activity Assessment : Research indicated that this compound effectively reduced oxidative stress markers in cellular models, supporting its role as an antioxidant .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited notable antimicrobial activity against various bacterial strains, highlighting its potential use in treating infections .

Q & A

Q. What are the key synthetic routes for 2-Amino-7-methyl-7-azaspiro[3.5]nonane, and how can reaction conditions be optimized?

The synthesis typically begins with precursors such as N-Boc-4-piperidone or 4-(2-propylene-1-group)-4-piperidine alcohols . Key steps include cyclization, deprotection, and functional group modifications. Optimization involves adjusting temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for improved solubility), and reaction time (12–24 hours for complete conversion). Post-synthetic purification via column chromatography or recrystallization ensures ≥95% purity .

Q. What spectroscopic techniques are used to characterize this compound?

Common techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm spirocyclic connectivity and substituent positions.
  • IR spectroscopy to identify amino (–NH₂) and methyl (–CH₃) functional groups.
  • Mass spectrometry (ESI or EI) for molecular weight validation (154.26 g/mol).
  • X-ray crystallography to resolve the 3D spirocyclic structure .

Q. What are the primary chemical reactions involving this compound?

The compound undergoes:

  • Oxidation : Using KMnO₄ to form ketone derivatives.
  • Reduction : With LiAlH₄ to generate secondary amines.
  • Nucleophilic substitution : At the amino group with alkyl halides or acylating agents. Reactivity is influenced by steric hindrance from the spirocyclic framework .

Q. How is the purity of synthesized this compound assessed?

Purity is validated via:

  • HPLC-UV (≥95% purity, C18 column, acetonitrile/water gradient).
  • Elemental analysis (C, H, N content within ±0.3% of theoretical values).
  • Chiral chromatography for enantiomeric excess determination in stereoisomeric derivatives .

Advanced Research Questions

Q. How does the spirocyclic structure influence biological activity compared to linear analogs?

The spirocyclic framework enhances conformational rigidity , improving binding affinity to targets like fatty acid amide hydrolase (FAAH) . For example, spiro derivatives exhibit IC₅₀ values 10-fold lower than linear analogs in FAAH inhibition assays due to reduced entropy loss upon target binding .

Q. What strategies resolve contradictions in biological activity data among spirocyclic derivatives?

  • Orthogonal assays : Compare enzyme inhibition (e.g., FAAH) with cell-based viability assays to distinguish target-specific vs. cytotoxic effects.
  • Computational docking : Identify off-target interactions (e.g., sigma receptors) using tools like AutoDock Vina.
  • Substituent modulation : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance selectivity .

Q. How do computational methods aid in designing derivatives with enhanced sigma receptor affinity?

Molecular docking predicts binding poses with sigma-1 receptors (S1R). Derivatives with 2,7-diazaspiro[3.5]nonane scaffolds achieve Ki < 10 nM by optimizing hydrogen bonding with Glu172 and hydrophobic interactions with Leu105. Dynamic simulations (200 ns MD) validate stability .

Q. What in vivo models validate the therapeutic potential in neurological disorders?

  • Rodent neuropathic pain models : Derivatives (e.g., 5b, 8f) show dose-dependent antiallodynia (20 mg/kg, mechanical hypersensitivity reversal).
  • PRE-084 reversal : Sigma-1 agonist PRE-084 negates antiallodynic effects, confirming S1R antagonism as the mechanism .

Q. How does structural modification (e.g., cyclopropyl groups) improve metabolic stability?

Introducing a cyclopropyl substituent reduces oxidative metabolism by CYP3A4 (hepatic microsome assays show t₁/₂ increase from 2.1 to 8.7 hours ). This modification minimizes ring-opening reactions, enhancing bioavailability .

Q. How are spirocyclic compounds utilized as bioisosteres in drug design?

They replace labile motifs (e.g., pipecolic acid esters ) to improve metabolic stability. For example, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid serves as a bioisostere, maintaining target engagement (e.g., NMDA receptor modulation) while resisting esterase hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-methyl-7-azaspiro[3.5]nonane
Reactant of Route 2
2-Amino-7-methyl-7-azaspiro[3.5]nonane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.